molecular formula C11H16N2O B8440651 5-Aminomethyl-2-(3-methyl-butyryl)-pyridine

5-Aminomethyl-2-(3-methyl-butyryl)-pyridine

Cat. No.: B8440651
M. Wt: 192.26 g/mol
InChI Key: VTTWARYSQIUGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-2-(3-methyl-butyryl)-pyridine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]-3-methylbutan-1-one

InChI

InChI=1S/C11H16N2O/c1-8(2)5-11(14)10-4-3-9(6-12)7-13-10/h3-4,7-8H,5-6,12H2,1-2H3

InChI Key

VTTWARYSQIUGOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=NC=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 4N hydrogen chloride in dioxane (0.5 mL) to a solution of 5-tert-butoxycarbonylaminomethyl-2-(3-methyl-butyryl)-pyridine (60 mg, 0.2 mmol) in anhydrous dichloromethane (2 mL) and stir the solution overnight. Concentrate in vacuo and partition the residue between saturated aqueous NaHCO3 and dichloromethane. Extract the aqueous phase with dichloromethane (2×15 mL) and EtOAc (2×15 mL). Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to obtain the title compound (37 mg, 95%) that was used without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-tert-butoxycarbonylaminomethyl-2-(3-methyl-butyryl)-pyridine
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

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